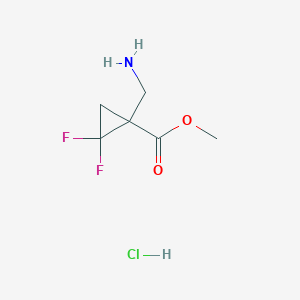![molecular formula C9H14F2O B2703724 (8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol CAS No. 2219371-36-3](/img/structure/B2703724.png)
(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for “(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol” is 1S/C9H14F2O/c10-9(11)7-3-1-6(5-12)2-4-8(7)9/h6-8,12H,1-5H2 . This indicates that the molecule contains a bicyclic structure with two fluorine atoms at the 8-position and a methanol group at the 4-position.Physical And Chemical Properties Analysis
“(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol” is an oil at room temperature . More detailed physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Methanol Production and Applications
Methanol, a simple alcohol, serves as a foundational chemical for producing complex structures like acetic acid and dimethyl ether. Its synthesis from CO2 offers a strategy for CO2 emission reduction and positions methanol as a potential clean-burning fuel due to its high octane number. The innovative applications of methanol in producing DME, hydrogen, and its use in direct methanol fuel cells (DMFC) showcase its versatility and promise in scientific research and industrial applications (Dalena et al., 2018).
Fluorofunctionalization of Alkenes
Research into selective fluorofunctionalization of alkenes under mild conditions using specific reagents shows the chemical versatility and potential for creating compounds with desirable properties. This method allows for the introduction of fluorine atoms into organic molecules, highlighting a key technique in the modification and synthesis of potentially related compounds (Stavber et al., 1995).
Methanol as Fuel in High Compression Engines
The use of methanol in engines with high compression ratios demonstrates its superior knock resistance and lower emissions compared to traditional gasoline. This research indicates methanol's potential as an alternative fuel source, reflecting broader applications of methanol in energy and environmental science (Çelik et al., 2011).
Probing Surface Sites with Methanol
Using methanol to probe the surface sites of metal oxide catalysts, such as ceria nanocrystals, showcases a methodological approach to understanding catalytic surfaces. This research provides insights into the interactions of methanol with different surface sites, potentially informing the synthesis and application of similar compounds in catalysis (Wu et al., 2012).
Safety and Hazards
“(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H315, H319, and H335, indicating that it is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Propriétés
IUPAC Name |
(8,8-difluoro-4-bicyclo[5.1.0]octanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O/c10-9(11)7-3-1-6(5-12)2-4-8(7)9/h6-8,12H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZJNLADVJNGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2703642.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2703644.png)






![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2703658.png)
![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2703660.png)
![1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2703661.png)


